molecular formula C18H26N2O2 B1366497 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine CAS No. 349449-96-3

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine

Cat. No.: B1366497
CAS No.: 349449-96-3
M. Wt: 302.4 g/mol
InChI Key: LLYUOXRUHWLTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dioxaspiro[45]decan-8-yl)-4-phenylpiperazine is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a piperazine ring and a spirocyclic dioxaspirodecane moiety, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine typically involves the formation of the spirocyclic dioxaspirodecane core followed by the introduction of the piperazine and phenyl groups. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylpiperazine under specific conditions. The reaction may require catalysts such as palladium-phosphine complexes and conditions like elevated temperatures and inert atmospheres to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, potentially modulating their activity. The spirocyclic structure may influence the compound’s binding affinity and selectivity, thereby affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxaspiro[4.5]decan-8-one

Comparison: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine is unique due to the presence of both the piperazine and phenyl groups, which are not found in the similar compounds listed above. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other spirocyclic compounds. The presence of the phenyl group, in particular, may enhance its interaction with aromatic receptors and increase its lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-6-8-18(9-7-17)21-14-15-22-18/h1-5,17H,6-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYUOXRUHWLTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3CCN(CC3)C4=CC=CC=C4)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442558
Record name 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349449-96-3
Record name 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.